2-Furanmethanol, 5-(chloromethyl)-
CAS No.: 1265365-41-0
Cat. No.: VC0090034
Molecular Formula: C6H7ClO2
Molecular Weight: 146.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1265365-41-0 |
|---|---|
| Molecular Formula | C6H7ClO2 |
| Molecular Weight | 146.57 |
| IUPAC Name | [5-(chloromethyl)furan-2-yl]methanol |
| Standard InChI | InChI=1S/C6H7ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4H2 |
| Standard InChI Key | SCMVVLJZNNJDHM-UHFFFAOYSA-N |
| SMILES | C1=C(OC(=C1)CCl)CO |
Introduction
Structural Features and Related Compounds
The structural features of 2-Furanmethanol, 5-(chloromethyl)- can be better understood by comparing it with related furan derivatives. The compound's uniqueness lies in its dual functionality—possessing both a hydroxymethyl and a chloromethyl group attached to the furan ring.
Comparison with Related Compounds
Table 2 presents a structural comparison between 2-Furanmethanol, 5-(chloromethyl)- and several related compounds:
| Compound | Molecular Formula | Key Structural Features | Distinguishing Properties |
|---|---|---|---|
| 2-Furanmethanol, 5-(chloromethyl)- | C6H7ClO2 | Furan ring with hydroxymethyl at 2-position and chloromethyl at 5-position | Dual functionality allows for diverse chemical transformations |
| 5-Chloromethylfurfural | C6H5ClO2 | Furan ring with formyl at 2-position and chloromethyl at 5-position | Aldehyde functionality instead of hydroxymethyl group |
| 2-Furanmethanol, 5-methyl- | C6H8O2 | Furan ring with hydroxymethyl at 2-position and methyl at 5-position | Methyl group instead of chloromethyl group |
| Furfuryl alcohol (2-Furanmethanol) | C5H6O2 | Furan ring with hydroxymethyl at 2-position | Lacks substitution at 5-position |
5-Chloromethylfurfural (CMF), which has a formyl group (-CHO) at the 2-position instead of a hydroxymethyl group, is perhaps the most closely related compound to 2-Furanmethanol, 5-(chloromethyl)-. CMF has been more extensively studied and has established applications as a biofuel precursor. It can be obtained from biomass through the reaction of hydrochloric acid with fructose or other cellulose derivatives . CMF exhibits high chemical stability, withstanding temperatures up to 200°C without decomposition, and can react with fatty acids to form amides .
2-Furanmethanol, 5-methyl- (5-methylfurfuryl alcohol) differs from 2-Furanmethanol, 5-(chloromethyl)- by having a methyl group at the 5-position instead of a chloromethyl group . This substitution significantly alters the reactivity profile, as the methyl group is much less reactive than the chloromethyl group.
Structure-Property Relationships
The structure of 2-Furanmethanol, 5-(chloromethyl)- directly influences its chemical properties and reactivity. The furan ring provides aromaticity and a planar structure, while the substituents introduce specific functionalities:
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The hydroxymethyl group (-CH2OH) at the 2-position:
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Introduces polarity and hydrogen-bonding capability
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Can participate in esterification, oxidation, and dehydration reactions
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May undergo nucleophilic substitution when activated
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The chloromethyl group (-CH2Cl) at the 5-position:
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Acts as an electrophilic center for nucleophilic substitution reactions
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Provides a reactive site for further functionalization
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Can be transformed into other functional groups (e.g., amines, ethers, thiols)
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The combination of these two functional groups in 2-Furanmethanol, 5-(chloromethyl)- creates unique opportunities for selective chemical transformations and sequential reactions, making it potentially valuable in multistep organic synthesis.
Synthesis and Reactivity
Reactivity Profile
The reactivity of 2-Furanmethanol, 5-(chloromethyl)- is largely defined by its two functional groups. Here are the key aspects of its reactivity:
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Hydroxymethyl group reactions:
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Esterification with carboxylic acids or acid chlorides
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Oxidation to an aldehyde or carboxylic acid
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Dehydration under acidic conditions
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Formation of ethers through Williamson ether synthesis
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Chloromethyl group reactions:
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Nucleophilic substitution with various nucleophiles (amines, thiols, alcohols)
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Elimination reactions under basic conditions
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Metal-catalyzed coupling reactions
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Conversion to Grignard reagent (though challenging due to the hydroxyl group)
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Furan ring reactions:
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Diels-Alder reactions as a diene
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Electrophilic aromatic substitution (typically at the 5-position, which is already substituted in this compound)
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Ring-opening reactions under harsh conditions
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The dual functionality of 2-Furanmethanol, 5-(chloromethyl)- allows for selective transformations and orthogonal reaction pathways, making it a potentially valuable building block in organic synthesis.
Applications and Uses
2-Furanmethanol, 5-(chloromethyl)- has several potential applications based on its structure and reactivity profile:
Organic Synthesis Applications
The presence of two distinct functional groups makes 2-Furanmethanol, 5-(chloromethyl)- valuable as a building block in organic synthesis:
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Synthesis of asymmetrically substituted furan derivatives
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Preparation of furan-based linkers for materials science
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Development of furan-containing bioactive compounds
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Creation of complex molecular architectures through selective transformations
The chloromethyl group provides a reactive handle for introducing various functionalities through nucleophilic substitution reactions, while the hydroxymethyl group can be selectively modified or protected, enabling orthogonal reaction pathways.
This reactivity profile is similar to what is observed in 5-Chloromethylfurfural (CMF), which has been used as a feedstock for the production of 5-hydroxymethylfurfural, an important intermediate in the synthesis of many other chemicals .
Role in Sustainable Chemistry
As a furan derivative potentially derivable from biomass, 2-Furanmethanol, 5-(chloromethyl)- aligns with the principles of sustainable chemistry:
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Serving as a bridge between bio-based feedstocks and valuable chemical products
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Offering pathways to replace petroleum-derived building blocks
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Providing access to functional materials from renewable resources
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Contributing to the development of circular economy approaches in chemical manufacturing
Drawing parallels with 5-Chloromethylfurfural (CMF), which has been identified as a potential chemical building block for replacing petroleum-derived chemicals from lignocellulosic feedstocks , 2-Furanmethanol, 5-(chloromethyl)- could play a similar role in sustainable chemical processes.
Recent research has shown that CMF is cheaper than sugars because it can be obtained from biomass waste, and it can be hydrolyzed to 5-(hydroxymethyl)furfural (HMF), which is then hydrogenated to 2,5-bis(hydroxymethyl)furan (BHMF) . Similar transformation pathways could be developed for 2-Furanmethanol, 5-(chloromethyl)-, potentially expanding its utility in sustainable chemistry.
Research Context and Future Directions
Current Research Status
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CMF has been studied as a platform chemical derived from biomass
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Conversion pathways from CMF to other valuable compounds have been established
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The utilization of furan derivatives in materials science is an active research area
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Methods for selective functionalization of furan rings continue to be developed
For instance, recent research has demonstrated the stepwise conversion of CMF to 2,5-bis(hydroxymethyl)furan (BHMF) via 5-(hydroxymethyl)furfural (HMF) for the first time . In this process, purified CMF was hydrolyzed in continuous mode followed by extraction with ethyl acetate, resulting in a HMF yield of 70 mol% . This indicates potential research directions for 2-Furanmethanol, 5-(chloromethyl)- as well.
| Research Area | Potential Studies | Significance |
|---|---|---|
| Synthetic Methodology | Optimization of synthesis from CMF or other precursors | Establish efficient access to the compound |
| Reaction Scope | Systematic study of reactivity with various nucleophiles | Map the chemical space accessible from this building block |
| Materials Applications | Exploration as monomer or cross-linker in polymers | Develop new sustainable materials |
| Catalytic Transformations | Investigation of metal-catalyzed functionalization | Enable selective chemical transformations |
| Structure-Property Relationships | Studies correlating structural modifications with properties | Guide the design of derivatives with enhanced properties |
The mechanism of formation for related compounds like 5-Chloromethylfurfural has been studied and involves the dehydration of C6 sugars in HCl followed by halogenation . Similar mechanistic studies for the formation and transformations of 2-Furanmethanol, 5-(chloromethyl)- would be valuable.
Emerging Applications
Based on trends in chemistry and materials science, several emerging applications for compounds like 2-Furanmethanol, 5-(chloromethyl)- can be envisioned:
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Smart materials with stimuli-responsive properties
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Green solvents and additives for sustainable processes
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Precursors for bioactive compounds in pharmaceutical research
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Components in energy storage and conversion materials
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Building blocks for supramolecular chemistry and self-assembled systems
The dual functionality of 2-Furanmethanol, 5-(chloromethyl)- makes it particularly suitable for applications requiring selective reactivity or sequential transformation processes. Its structural similarity to compounds that have been used in the synthesis of histamine H2-antagonists suggests potential applications in pharmaceutical chemistry as well.
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